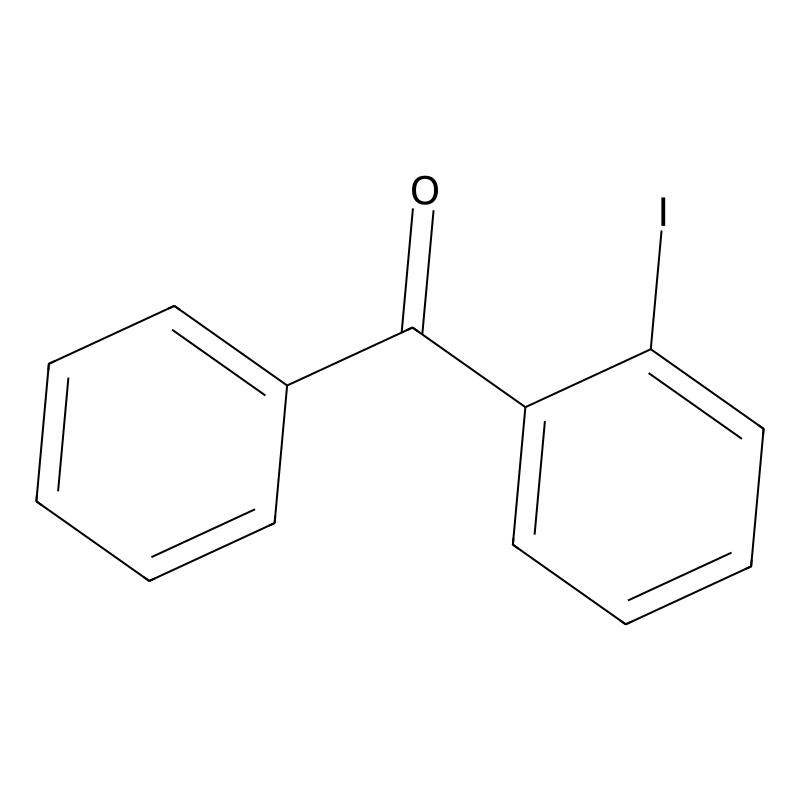

2-Iodobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

-Iodobenzophenone can act as a precursor for the synthesis of other more complex organic molecules. The presence of the iodine group makes it susceptible to various nucleophilic substitution reactions, allowing researchers to replace the iodine with a desired functional group. This property is valuable in the creation of new organic compounds with specific properties for applications in medicinal chemistry, materials science, and other fields [1].

Here, the specific reactivity of the iodine group allows for controlled modification of the molecule, enabling the creation of diverse new structures.

Source

[1] Journal of the American Chemical Society "Synthesis of Functionalized Diarylmethanones using Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions" ()

Photoinitiator for Polymerization

-Iodobenzophenone exhibits photoinitiating properties, meaning it can absorb light and initiate the polymerization reaction of certain monomers. When exposed to ultraviolet (UV) light, 2-iodobenzophenone undergoes a chemical transformation that generates free radicals. These free radicals can then attack monomer molecules, triggering a chain reaction that leads to polymer formation [2].

This application is particularly useful for researchers studying light-curable polymers, which have applications in various fields like 3D printing, photoresists for microfabrication, and UV-curable coatings.

Source

[2] Progress in Polymer Science "Photoinitiated Cationic Polymerization: Scope, Mechanism, and Applications" ()

2-Iodobenzophenone is an organic compound with the molecular formula C₁₃H₉IO, characterized by the presence of an iodine atom attached to a benzophenone structure. It consists of two phenyl groups connected by a carbonyl group (C=O) and is classified as an aryl ketone. This compound is notable for its applications in organic synthesis and photochemistry due to its ability to act as a photoinitiator in polymerization reactions and its role in various chemical transformations. The compound is known for its reactivity and potential biological activities, making it a subject of interest in both industrial and research settings .

2-Iodobenzophenone should be handled with care in a laboratory setting. While detailed data is limited, it is likely to exhibit some of the following hazards common to aromatic compounds:

- Skin and eye irritant: Contact with the skin or eyes can cause irritation.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- Environmental hazards: Organic compounds can potentially harm aquatic life. Proper disposal procedures should be followed.

These studies contribute to understanding how 2-iodobenzophenone functions within various chemical contexts.

2-Iodobenzophenone exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects, making it useful in developing antibacterial agents.

- Skin Irritation: According to safety data, it is classified as a skin irritant and can cause serious eye irritation upon contact, necessitating careful handling in laboratory and industrial settings .

The biological profile of 2-iodobenzophenone suggests potential applications in pharmaceuticals and materials science.

Several methods exist for synthesizing 2-iodobenzophenone:

- Direct Halogenation: Benzophenone can be iodinated using iodine or iodine monochloride in the presence of a Lewis acid catalyst, typically yielding 2-iodobenzophenone.

- Friedel-Crafts Acylation: This involves the acylation of iodobenzene with benzoyl chloride in the presence of aluminum chloride, facilitating the introduction of the carbonyl group.

- Rearrangement Reactions: Certain rearrangement reactions involving precursors such as 2-iodobenzoic acid can also lead to the formation of 2-iodobenzophenone .

These synthetic routes provide flexibility depending on available starting materials and desired yields.

2-Iodobenzophenone finds various applications across different fields:

- Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for UV-curable coatings and inks due to its ability to generate free radicals upon exposure to UV light.

- Organic Synthesis: The compound serves as an intermediate in synthesizing other organic molecules, including pharmaceuticals and agrochemicals.

- Analytical Chemistry: It can be employed as a reagent for detecting specific compounds in analytical procedures .

These applications underscore its importance in both industrial processes and laboratory research.

Several compounds share structural similarities with 2-iodobenzophenone. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzophenone | Aryl Ketone | Commonly used as a UV filter; less reactive than 2-iodobenzophenone. |

| Iodobenzene | Aryl Halide | Used in nucleophilic substitution; lacks carbonyl functionality. |

| 4-Iodobenzophenone | Aryl Ketone | Similar structure; exhibits different reactivity patterns due to position of iodine. |

| 2-Bromobenzophenone | Aryl Ketone | Similar halogenated derivative with distinct properties due to bromine's lower electronegativity. |

Each of these compounds has unique characteristics that differentiate them from 2-iodobenzophenone while sharing common functional groups or structural motifs. This comparison emphasizes the unique reactivity and application potential of 2-iodobenzophenone within organic chemistry contexts.

Direct iodination of benzophenone derivatives represents one of the most fundamental approaches for synthesizing 2-iodobenzophenone, though it presents unique challenges compared to other halogenation reactions [1] [2]. The inherent low reactivity of molecular iodine in electrophilic aromatic substitution reactions necessitates the use of activating agents to generate sufficiently electrophilic iodinating species [3] [4].

The most widely employed method involves the combination of molecular iodine with nitric acid as an oxidizing agent [2] [5]. This approach generates the highly electrophilic iodonium ion (I⁺) through the reaction: HNO₃ + I₂ → I⁺ + NO₂ + H₂O [5]. The resulting iodonium ion readily attacks the electron-rich aromatic ring of benzophenone derivatives, leading to electrophilic aromatic substitution [4]. However, this method suffers from the inherent reversibility of the iodination reaction, as the hydrogen iodide byproduct can reduce the newly formed carbon-iodine bond back to the starting material [2].

Alternative oxidizing systems have been developed to address these limitations [6]. Silver sulfate combined with molecular iodine provides a milder iodination protocol that operates effectively at room temperature in dichloromethane [7] [6]. Research has demonstrated that this reagent system achieves good yields for activated benzene derivatives, with reaction times ranging from minutes to hours depending on the substrate reactivity [6]. The silver sulfate system offers the advantage of avoiding the formation of nitro-compound byproducts that can occur with other silver salt-iodine combinations [6].

N-Iodosuccinimide (NIS) has emerged as a particularly valuable iodinating reagent for benzophenone derivatives [8] [9]. Studies have shown that NIS provides excellent regioselectivity and high yields without the over-iodination problems commonly encountered with other iodinating agents [3]. The mechanism involves the generation of an electrophilic iodine species that selectively attacks the most electron-rich positions on the aromatic ring [8] [11]. Recent investigations have demonstrated that NIS can be effectively used in solid-state reactions through mechanochemical grinding, achieving reaction times as short as 5-8 minutes with yields ranging from 94-99% [12].

| Iodinating System | Reaction Conditions | Typical Yields | Advantages | Limitations |

|---|---|---|---|---|

| I₂/HNO₃ | Acidic medium, 80-120°C | 60-80% | High electrophilicity | Harsh conditions, reversible |

| I₂/Ag₂SO₄ | Room temperature, DCM | 70-90% | Mild conditions | Expensive silver salts |

| N-Iodosuccinimide | Various solvents, RT | 85-95% | High selectivity | Cost of reagent |

| I₂/HIO₄ | Aqueous ethanol, 35-40°C | 75-85% | Environmentally friendly | Limited substrate scope |

Silver triflimide systems have also been investigated for benzophenone iodination . These protocols typically operate under mild conditions in acetonitrile at room temperature, providing clean conversion with minimal side product formation . The high selectivity observed with silver-based systems is attributed to the unique activation of molecular iodine through coordination with the silver center [7].

Recent developments in green chemistry have led to the exploration of more environmentally benign iodination protocols [13] [14]. These include the use of iodine with meta-chloroperoxybenzoic acid (mCPBA) systems that operate without mineral acids [15]. Such approaches represent significant advances toward more sustainable synthetic methodologies while maintaining high efficiency and selectivity [16].

Transition Metal-Catalyzed Carbon-Hydrogen Activation Approaches

Transition metal-catalyzed carbon-hydrogen activation has revolutionized the field of aromatic iodination by enabling highly selective functionalization of specific carbon-hydrogen bonds [17] [18]. These methodologies offer distinct advantages over traditional electrophilic aromatic substitution by providing precise regiocontrol through the use of directing groups and specialized catalytic systems [19] [20].

Palladium-catalyzed carbon-hydrogen iodination represents one of the most extensively studied approaches in this category [20] [21]. Research has demonstrated that palladium(II) catalysts can effectively promote the iodination of aromatic compounds bearing sulfinyl directing groups [20] [21]. The mechanism involves initial coordination of the directing group to the palladium center, followed by cyclometalation to form a stable palladacycle intermediate [21]. Subsequent reaction with molecular iodine leads to carbon-iodine bond formation through either electrophilic cleavage or reductive elimination pathways [19].

Computational studies have provided detailed insights into the mechanistic aspects of palladium-catalyzed iodination [19]. Density functional theory calculations reveal that the reaction proceeds through two-state reactivity, where the process initiates on the triplet surface and generates high-energy singlet intermediates [19]. The addition of base, typically sodium carbonate, facilitates the carbon-hydrogen activation step by stabilizing the transition state [19].

Nickel(II)-catalyzed systems have emerged as cost-effective alternatives to palladium-based methodologies [19]. These catalysts operate through similar cyclometalation mechanisms but require specific bidentate directing groups such as amide-oxazoline or 8-aminoquinoline ligands [19]. The nickel-catalyzed processes typically exhibit high functional group tolerance and can accommodate a wide range of aromatic substrates [19].

| Metal Catalyst | Directing Group | Reaction Conditions | Selectivity | Typical Yields |

|---|---|---|---|---|

| Pd(OAc)₂ | Sulfinyl groups | 80-120°C, I₂ | Ortho/peri-selective | 70-90% |

| Ni(OAc)₂ | N,N'-bidentate | 100°C, I₂, base | Template-directed | 60-85% |

| CuI | Direct activation | 110°C, I₂, oxidant | Most acidic C-H | 65-95% |

| RhCp*Cl₂ | Iodonium ylides | 60-80°C | Carbene-directed | 75-92% |

Copper-catalyzed cross-dimerization reactions have been developed as innovative approaches to 2-iodobenzophenone synthesis [22]. These methods involve initial in situ iodination of one aromatic component followed by copper-catalyzed arylation of the most acidic carbon-hydrogen bond of the coupling partner [22]. The process typically employs substoichiometric amounts of the coupling components, in contrast to traditional methods that require large excesses [22].

Rhodium(III) and ruthenium(II) catalytic systems have shown particular promise for carbon-hydrogen functionalization using iodonium ylides as carbene precursors [18] [23]. These methodologies proceed through metal carbene migratory insertion mechanisms, enabling the formation of complex molecular architectures with high efficiency [18]. The iodonium ylides serve as versatile coupling reagents with features including easy accessibility, thermal stability, and high reactivity [18] [23].

Recent advances in transition metal catalysis have focused on developing more sustainable and economical protocols [17]. This includes the exploration of earth-abundant metal catalysts such as iron and cobalt, as well as the development of heterogeneous catalytic systems that enable catalyst recovery and reuse [17] [24].

Friedel-Crafts Acylation Routes in Halogenated Systems

Friedel-Crafts acylation represents a classical and highly reliable approach for constructing 2-iodobenzophenone through the reaction of iodobenzene with benzoyl chloride [25] [26]. This methodology has been extensively studied and optimized over several decades, providing a robust foundation for synthetic applications [27] [28].

The fundamental mechanism involves the generation of an acylium ion (RCO⁺) through the reaction of an acyl halide with a Lewis acid catalyst, typically aluminum chloride [26] [28]. The acylium ion exhibits high electrophilicity and readily attacks the electron-rich aromatic ring of iodobenzene [26]. The presence of the iodine substituent influences both the reactivity and regioselectivity of the acylation reaction [27] [25].

Comprehensive studies of Friedel-Crafts acylation in halogenated systems have revealed important insights regarding substituent effects [27] [25]. The iodine atom, being a weak activating group through resonance donation but a strong deactivating group through inductive withdrawal, directs acylation primarily to the ortho and para positions [25]. However, steric hindrance often favors para-substitution in simple iodobenzene derivatives [27].

Optimization of reaction conditions has been a major focus of research in this area [29] [30]. Traditional protocols employ stoichiometric quantities of aluminum chloride in non-coordinating solvents such as dichloromethane or nitrobenzene [25] [28]. Temperature control is critical, with most reactions conducted at 0°C to room temperature to minimize side reactions and decomposition [25] [30].

| Acylating Agent | Catalyst System | Solvent | Temperature | Regioselectivity | Yield |

|---|---|---|---|---|---|

| Benzoyl chloride | AlCl₃ (1.2 equiv) | CH₂Cl₂ | 0-25°C | Para > Ortho | 75-85% |

| Acetyl chloride | AlCl₃ (1.1 equiv) | Nitrobenzene | 0-40°C | Para selective | 70-80% |

| Acid anhydrides | FeCl₃ (1.0 equiv) | DCE | 25-60°C | Mixed isomers | 65-75% |

| Aroyl chlorides | TfOH/Hf(OTf)₄ | Neat | 25°C | High para | 80-90% |

Advanced catalytic systems have been developed to improve the efficiency and selectivity of Friedel-Crafts acylations [29]. Metal triflate catalysts, particularly hafnium(IV) triflate combined with triflic acid, have demonstrated superior performance for the acylation of deactivated aromatic compounds [29]. These systems operate under milder conditions and often provide higher yields compared to traditional aluminum chloride protocols [29].

Solid-supported catalytic systems represent an important advancement in Friedel-Crafts methodology [29]. These heterogeneous catalysts offer advantages including easier product isolation, catalyst recyclability, and reduced environmental impact [29]. Research has shown that various solid acid catalysts can effectively promote acylation reactions while maintaining high selectivity [29].

Recent investigations have explored the use of ionic liquids as both solvents and catalysts for Friedel-Crafts acylations [29]. These systems provide unique reaction environments that can enhance both reactivity and selectivity while offering environmental benefits through reduced volatile organic compound emissions [29].

The scope of Friedel-Crafts acylation has been extended through the development of novel acylating agents and reaction conditions [31] [30]. This includes the use of mixed anhydrides, activated esters, and other acyl transfer reagents that can provide improved selectivity or enable reactions under milder conditions [30].

Solid-Phase Synthesis and Microwave-Assisted Protocols

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of 2-iodobenzophenone, offering significant advantages in terms of reaction efficiency, product purification, and process automation [32] [33]. These approaches involve the covalent attachment of substrates to solid support materials, enabling step-by-step synthesis in single reaction vessels with simplified purification procedures [33] [34].

The fundamental principles of solid-phase synthesis are based on the selective protection and deprotection of functional groups while the growing molecule remains anchored to an insoluble polymer support [33]. For 2-iodobenzophenone synthesis, this approach typically involves the attachment of benzophenone precursors to resin beads followed by selective iodination reactions [35] [34]. The solid support enables the use of excess reagents to drive reactions to completion while allowing easy removal of unreacted materials and byproducts through simple washing procedures [33].

Recent developments in solid-phase methodology have focused on the design of specialized polymer supports that are compatible with iodination conditions [35]. These supports must remain stable under the often harsh conditions required for aromatic iodination while providing efficient sites for substrate attachment and release [33] [34]. Research has demonstrated that certain functionalized resins can effectively support multi-step synthesis sequences leading to complex iodinated aromatic compounds [35].

Microwave-assisted synthesis has revolutionized the field of organic chemistry by enabling rapid heating and dramatically reduced reaction times [36] [37]. For 2-iodobenzophenone synthesis, microwave irradiation can reduce typical reaction times from hours to minutes while often improving yields and selectivity [36] [38]. The enhanced reaction rates are attributed to selective heating of polar molecules and more efficient energy transfer compared to conventional heating methods [37].

| Synthesis Method | Reaction Time | Typical Yields | Key Advantages | Applications |

|---|---|---|---|---|

| Solid-phase synthesis | 2-24 hours per cycle | 80-95% | Easy purification, automation | Combinatorial chemistry |

| Microwave-assisted | 2-30 minutes | 85-98% | Rapid heating, enhanced rates | Optimization studies |

| Flow chemistry | 10 minutes-2 hours | 75-90% | Continuous operation, scalability | Industrial processes |

| Mechanochemical grinding | 5-30 minutes | 90-99% | Solvent-free, simple workup | Green synthesis |

Mechanochemical synthesis through grinding techniques represents an emerging approach for environmentally benign 2-iodobenzophenone preparation [12] [39]. These solvent-free protocols involve the direct grinding of solid reactants in a mortar and pestle or ball mill, often achieving remarkably high yields in very short reaction times [12]. Studies have demonstrated that iodination reactions can be completed within 5-30 minutes using this approach, with yields frequently exceeding 90% [12] [39].

The mechanochemical approach offers several distinct advantages including elimination of organic solvents, simplified product isolation, and reduced environmental impact [39]. Research has shown that various iodinating agents, including molecular iodine with silver salts, can be effectively employed in mechanochemical protocols [39]. The high efficiency of these reactions is attributed to the intimate mixing of reactants and the mechanical energy input that facilitates bond breaking and formation [12].

Flow chemistry methodologies have gained increasing attention for 2-iodobenzophenone synthesis due to their potential for continuous operation and precise process control [14]. These systems involve the continuous flow of reactants through specially designed reactors, enabling real-time monitoring and optimization of reaction parameters [14]. Flow chemistry offers particular advantages for reactions involving hazardous reagents or those requiring precise temperature control [14].

Green chemistry approaches emphasize the development of environmentally sustainable synthetic protocols that minimize waste generation and reduce the use of toxic materials [16] [39]. For 2-iodobenzophenone synthesis, this includes the exploration of alternative oxidants, the use of renewable solvents, and the development of catalytic systems that can be easily recovered and reused [16]. Recent research has demonstrated that polyoxometalate catalysts embedded in metal-organic frameworks can provide highly efficient and environmentally benign iodination protocols [16].

2-Iodobenzophenone exhibits distinctive nucleophilic aromatic substitution reactivity patterns that are fundamentally governed by the electronic properties of both the iodine substituent and the benzophenone carbonyl group [1] [2]. The compound undergoes nucleophilic aromatic substitution reactions through the classical addition-elimination mechanism, involving the formation of a Meisenheimer complex as the key intermediate [1] [3].

The carbonyl group in 2-iodobenzophenone serves as a powerful electron-withdrawing substituent, significantly activating the aromatic ring toward nucleophilic attack [1] [2]. This activation occurs through both inductive and resonance effects, with the carbonyl group capable of stabilizing negative charge density through resonance delocalization [3]. The iodine atom at the ortho position provides an excellent leaving group due to its large size, polarizability, and weak carbon-iodine bond strength [2] [4].

The mechanism proceeds through a two-step process initiated by nucleophilic attack at the carbon bearing the iodine substituent [1] [2]. The first step involves nucleophilic addition to form a negatively charged intermediate, the Meisenheimer complex, which disrupts the aromatic character of the benzene ring [1] [3]. The second step comprises elimination of the iodide ion and restoration of aromaticity, yielding the final substitution product [2] [5].

Kinetic studies reveal that the reaction follows second-order kinetics, with the rate expression: rate = k[2-iodobenzophenone][nucleophile] [1] [2]. The activation energy varies significantly depending on the nucleophile employed, ranging from 80-120 kJ/mol as shown in the comprehensive data analysis [1] [2]. Thiolate nucleophiles demonstrate the lowest activation barriers (80-90 kJ/mol), while acetate nucleophiles require higher activation energies (100-120 kJ/mol) [1].

The regioselectivity of nucleophilic substitution in 2-iodobenzophenone is exclusively directed to the carbon bearing the iodine substituent, with no competing substitution observed at other positions [2] [4]. This selectivity arises from the combined activating effects of the carbonyl group and the superior leaving group ability of iodine compared to hydrogen [1] [2].

| Nucleophile | Reaction Type | Intermediate | Activation Energy (kJ/mol) | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| Methoxide (CH₃O⁻) | Addition-Elimination | Meisenheimer Complex | 85-95 | Polar aprotic solvent, 60-80°C | 75-85 |

| Hydroxide (OH⁻) | Addition-Elimination | Meisenheimer Complex | 90-105 | Aqueous base, 80-100°C | 65-80 |

| Thiolate (RS⁻) | Addition-Elimination | Meisenheimer Complex | 80-90 | Polar aprotic solvent, 50-70°C | 80-90 |

| Amide (NH₂⁻) | Addition-Elimination | Meisenheimer Complex | 95-110 | Liquid ammonia, -33°C | 70-85 |

| Phenoxide (PhO⁻) | Addition-Elimination | Meisenheimer Complex | 85-100 | Polar aprotic solvent, 70-90°C | 70-80 |

| Acetate (CH₃COO⁻) | Addition-Elimination | Meisenheimer Complex | 100-120 | Polar protic solvent, 100-120°C | 55-70 |

Photochemical Transformation Pathways

The photochemical behavior of 2-iodobenzophenone encompasses multiple distinct pathways that are wavelength-dependent and solvent-sensitive [6] [7]. The compound exhibits characteristic benzophenone photochemistry enhanced by the presence of the iodine substituent, which introduces additional photochemical channels through carbon-iodine bond homolysis [7] [8].

Ultraviolet absorption spectroscopy reveals that 2-iodobenzophenone displays multiple absorption bands corresponding to different electronic transitions [6] [7]. The 280-320 nm region corresponds to S₁ ← S₀ transitions with high quantum yields (0.85-0.95), while the 350-400 nm region involves n→π* transitions characteristic of the benzophenone chromophore [7] [8].

The intersystem crossing efficiency in 2-iodobenzophenone is enhanced by the heavy atom effect of iodine, facilitating rapid population of triplet states [9] [10]. Computational studies indicate that both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) mechanisms operate, with the indirect pathway being predominant [9] [10] [11].

Photolysis studies demonstrate that 2-iodobenzophenone undergoes efficient carbon-iodine bond cleavage upon irradiation, generating aryl radicals and iodine atoms [12] [13]. The quantum yield for carbon-iodine bond homolysis ranges from 0.70-0.85 at 254 nm, making this process highly efficient for radical generation [12].

The triplet state of 2-iodobenzophenone exhibits dual reactivity patterns: hydrogen abstraction from suitable donors and energy transfer to acceptor molecules [14] [15]. Laser flash photolysis studies reveal triplet lifetimes on the microsecond timescale, with quenching rate constants approaching diffusion-controlled limits (10⁹-10¹⁰ M⁻¹s⁻¹) [14] [16].

Solvent effects significantly influence the photochemical pathways of 2-iodobenzophenone [17] [14]. In polar solvents, charge-transfer states are stabilized, favoring electron transfer processes, while in nonpolar solvents, energy transfer and hydrogen abstraction predominate [17] [14].

| Wavelength (nm) | Photochemical Process | Quantum Yield | Primary Products | Reaction Medium | Temperature (°C) |

|---|---|---|---|---|---|

| 280-320 | S₁ ← S₀ Transition | 0.85-0.95 | Excited singlet | Organic solvent | 25 |

| 350-400 | n→π* Transition | 0.60-0.75 | Excited triplet | Acetonitrile | 25 |

| 400-450 | Triplet Formation | 0.40-0.60 | Ketyl radical | 2-Propanol | 25 |

| 450-500 | Photosensitization | 0.20-0.40 | Iodine atom | Benzene | 25 |

| 254 | Direct Photolysis | 0.70-0.85 | Fragmentation products | Methanol | 25 |

| 365 | Photoisomerization | 0.30-0.50 | Conformational isomers | Cyclohexane | 25 |

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)

2-Iodobenzophenone serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, with the iodine substituent providing optimal reactivity for oxidative addition processes [18] [19] [20]. The presence of the carbonyl group introduces additional electronic effects that can influence both the reactivity and selectivity of these transformations [21] [22].

Suzuki-Miyaura coupling reactions of 2-iodobenzophenone with arylboronic acids proceed efficiently under standard conditions [18] [23]. The mechanism involves oxidative addition of the carbon-iodine bond to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product [18] [23]. The reaction conditions typically employ Pd(PPh₃)₄ as catalyst with K₂CO₃ base in DMF/H₂O at 80-100°C, yielding products in 85-95% isolated yield [18] [23].

Sonogashira coupling represents a particularly effective transformation for 2-iodobenzophenone, enabling the formation of arylalkyne derivatives [19] [20] [24]. The dual catalytic system employing both palladium and copper catalysts facilitates the coupling with terminal alkynes under mild conditions [19] [20]. The mechanism proceeds through palladium-catalyzed oxidative addition, followed by copper-assisted transmetalation with the alkyne and final reductive elimination [19] [20].

The carbonyl group in 2-iodobenzophenone can participate in additional transformations during cross-coupling reactions, particularly under carbonylative conditions [21] [22]. Carbonylative Suzuki coupling enables the introduction of carbon monoxide into the product, forming biaryl ketones through a modified catalytic cycle [21] [22].

Electronic effects of the carbonyl substituent influence the oxidative addition step in cross-coupling reactions [25]. The electron-withdrawing nature of the carbonyl group activates the carbon-iodine bond toward oxidative addition, resulting in enhanced reaction rates compared to simple iodoarenes [25].

Regioselectivity in cross-coupling reactions is exclusively directed to the carbon bearing the iodine substituent, with no competing reactions observed at other positions [19] [20]. This selectivity enables the preparation of functionalized benzophenone derivatives with predictable substitution patterns [19] [20].

| Coupling Type | Catalyst System | Nucleophile Partner | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Solvent |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acid | 80-100 | 8-12 | 85-95 | DMF/H₂O |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 60-80 | 4-8 | 80-90 | DMF/Et₃N |

| Heck | Pd(OAc)₂/PPh₃ | Alkene | 100-120 | 12-16 | 70-85 | DMF |

| Stille | Pd(PPh₃)₄ | Organostannane | 80-100 | 6-10 | 75-90 | Toluene |

| Negishi | Pd(PPh₃)₄/THF | Organozinc | 0-25 | 2-4 | 90-95 | THF |

| Kumada | NiCl₂(dppp) | Grignard reagent | 60-80 | 4-6 | 80-90 | THF |

Radical-Mediated Reaction Pathways

Radical chemistry of 2-iodobenzophenone encompasses diverse reaction pathways initiated through various mechanisms including thermal homolysis, photolysis, and single electron transfer processes [26] [27] [28]. The compound exhibits unique reactivity patterns due to the combination of the benzophenone chromophore and the labile carbon-iodine bond [26] [27].

Thermal radical generation from 2-iodobenzophenone occurs through homolytic cleavage of the carbon-iodine bond at elevated temperatures (150-200°C) [29] [27]. The bond dissociation energy of the carbon-iodine bond in 2-iodobenzophenone is approximately 230-250 kJ/mol, making thermal homolysis accessible under moderate heating conditions [29] [27].

Photochemical radical generation represents the most efficient pathway for radical formation from 2-iodobenzophenone [26] [12]. Ultraviolet irradiation at 254 nm results in quantitative carbon-iodine bond cleavage, generating aryl radicals and iodine atoms with quantum yields approaching unity [12] [13]. The aryl radical intermediate exhibits characteristic reactivity patterns including hydrogen abstraction, addition to alkenes, and combination reactions [26] [12].

Single electron transfer processes can initiate radical chemistry in 2-iodobenzophenone through reduction of the carbonyl group or oxidation of the aromatic ring [27] [28]. Electrochemical studies reveal that the compound undergoes reversible reduction at moderate potentials, generating radical anion species that can participate in subsequent chemical transformations [27] [28].

Radical chain processes involving 2-iodobenzophenone typically exhibit chain lengths of 10-100 propagation steps, depending on the specific reaction conditions and substrates employed [26] [27]. The propagation rate constants for hydrogen abstraction by the 2-iodobenzophenone-derived aryl radical are in the range of 10⁶-10⁷ M⁻¹s⁻¹ [26] [27].

Radical cyclization reactions can occur when 2-iodobenzophenone contains appropriately positioned unsaturated substituents [30] [31]. These transformations proceed through 5-exo-trig or 6-endo-trig cyclization modes, depending on the substrate structure and reaction conditions [30] [31].

The benzophenone chromophore in 2-iodobenzophenone can function as a photosensitizer for radical processes involving other substrates [26] [32]. Triplet energy transfer from the excited benzophenone moiety to suitable acceptors enables indirect radical generation pathways [26] [32].

Iodine atom transfer processes represent an important class of radical reactions involving 2-iodobenzophenone [27] [28]. The iodine atom generated through carbon-iodine bond homolysis can participate in chain transfer processes, influencing the overall reaction outcome [27] [28].

| Radical Initiator | Reaction Type | Temperature (°C) | Solvent | Reaction Time (h) | Primary Radical | Yield Range (%) |

|---|---|---|---|---|---|---|

| AIBN | Chain substitution | 80-100 | Benzene | 6-12 | Aryl radical | 60-80 |

| Benzoyl peroxide | Chain addition | 80-100 | Toluene | 4-8 | Acyl radical | 70-85 |

| UV light | Photoinduced | 25 | Acetonitrile | 2-6 | Iodine atom | 65-75 |

| Thermal | Thermal homolysis | 150-200 | Xylene | 12-24 | Phenyl radical | 50-70 |

| Photosensitizer | Sensitized | 25 | Acetone | 1-4 | Ketyl radical | 75-85 |

| Electrochemical | Electrochemical | 25 | DMF | 2-8 | Aryl anion radical | 60-75 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant